molecular formula C13H18N2O2 B1298680 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol CAS No. 842972-87-6

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol

Cat. No.: B1298680
CAS No.: 842972-87-6
M. Wt: 234.29 g/mol
InChI Key: GMMNWOPHKHNYNM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol typically involves the reaction of indole derivatives with appropriate amines and alcohols. One common method involves the reaction of indole with 2-aminoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium(II) acetate and ligands like D t-BPF are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indole derivatives are known to interact with topoisomerase enzymes, leading to DNA cleavage and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

1-(2-hydroxyethylamino)-3-indol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-8-6-14-9-12(17)10-15-7-5-11-3-1-2-4-13(11)15/h1-5,7,12,14,16-17H,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNWOPHKHNYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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